molecular formula C14H15BrN2 B1423998 N-Benzyl-5-bromo-N,4-dimethyl-2-pyridinamine CAS No. 1219960-97-0

N-Benzyl-5-bromo-N,4-dimethyl-2-pyridinamine

Cat. No. B1423998
M. Wt: 291.19 g/mol
InChI Key: LRQGVSHJDDGSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-5-bromo-N,4-dimethyl-2-pyridinamine is a chemical compound with the molecular formula C14H15BrN2 . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of N-Benzyl-5-bromo-N,4-dimethyl-2-pyridinamine consists of a pyridinamine core, which is substituted at the 5-position with a bromine atom and at the N-position with a benzyl group . The 4-position of the pyridinamine core is substituted with a methyl group .

Scientific Research Applications

  • Anticancer Agents

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones have been developed as novel anticancer agents . These molecules are based on the 1-benzyl-5-bromoindolin-2-one scaffold and are connected through a hydrazone linker to a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety .
    • Methods of Application : The anticancer activity of these indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines . The VEGFR-2 inhibitory activity for the best performing molecules was also evaluated .
    • Results : The 4-arylthiazole-bearing derivatives revealed the best anticancer activity toward MCF-7 cells, with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47 . Both molecules also showed good VEGFR-2 inhibitory activity, with IC50 values of 0.728 µM and 0.503 µM, respectively .
  • 5-HT2A/2C Partial Agonists

    • Scientific Field : Bioorganic & Medicinal Chemistry
    • Application Summary : N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have been synthesized and evaluated as 5-HT2A/2C partial agonists .
    • Methods of Application : The synthesis and pharmacological evaluation of these compounds were conducted, but the specific methods and procedures are not detailed in the available information .
    • Results : The results of this research are not specified in the available information .

Safety And Hazards

The safety data sheet for a similar compound, Benzyl bromide, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-11-8-14(16-9-13(11)15)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGVSHJDDGSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-bromo-N,4-dimethyl-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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